Enzalutamide N-2'-(Trifluoromethyl)benzonitrile is a significant compound primarily recognized for its role in the treatment of metastatic castration-resistant prostate cancer. It is a derivative of enzalutamide, which is an androgen receptor inhibitor marketed under the trade name XTANDI by Astellas. The compound's full chemical name is 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide, and it is classified as an antineoplastic agent due to its mechanism of action against cancer cells .
The synthesis of enzalutamide involves several steps, primarily focusing on the formation of key intermediates. One notable method includes the reaction of 4-amino-2-trifluoromethyl benzonitrile with thiophosgene to produce 4-isothiocyanato-2-trifluoromethyl benzonitrile. This intermediate can then undergo cyclization with N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)-amino benzamide to yield enzalutamide.
This process can be enhanced by avoiding microwave irradiation, which has been shown to complicate large-scale production due to safety concerns associated with toxic reagents like thiophosgene. Alternative methods have also been proposed that utilize dimethylsulfoxide and isopropyl acetate as solvents for cyclization reactions, indicating a variety of synthetic pathways can be employed for the production of this compound .
Enzalutamide has a complex molecular structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C21H16F4N4O2S, with a molecular weight of 464.44 g/mol. The structure features a trifluoromethyl group attached to a phenyl ring, contributing to its lipophilicity and biological activity.
The compound lacks chiral centers, simplifying its characterization and ensuring consistent pharmacological properties across batches .
Enzalutamide's synthesis involves several key reactions:
These reactions highlight the importance of careful reagent selection and environmental considerations in the synthesis of enzalutamide .
Enzalutamide functions by inhibiting the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. It binds to the androgen receptor, preventing the binding of testosterone and dihydrotestosterone, thereby blocking their action. This inhibition leads to reduced proliferation of prostate cancer cells and induces apoptosis.
Clinical studies have demonstrated that enzalutamide significantly improves survival rates in patients with metastatic castration-resistant prostate cancer compared to traditional therapies .
Enzalutamide exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetics and bioavailability in clinical settings .
Enzalutamide N-2'-(Trifluoromethyl)benzonitrile is primarily used in oncology as a therapeutic agent for treating advanced prostate cancer. Its ability to inhibit androgen receptors makes it effective in delaying disease progression in patients who have not responded adequately to other treatments such as docetaxel.
Additionally, ongoing research explores its potential applications in other hormone-sensitive cancers, underscoring its significance in modern cancer therapy .
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.:
CAS No.: 50815-87-7
CAS No.: 85252-29-5